molecular formula C10H12FNO2 B2407150 Methyl 3-(4-aminophenyl)-2-fluoropropanoate CAS No. 2460751-26-0

Methyl 3-(4-aminophenyl)-2-fluoropropanoate

Cat. No.: B2407150
CAS No.: 2460751-26-0
M. Wt: 197.209
InChI Key: DEIGCQMKFXQSKQ-UHFFFAOYSA-N
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Description

Methyl 3-(4-aminophenyl)-2-fluoropropanoate is a fluorinated organic compound that serves as a versatile and valuable building block in medicinal chemistry and drug discovery research. Its structure incorporates both an aromatic amine and a fluorine atom adjacent to an ester functional group, making it a key intermediate for the synthesis of more complex, biologically active molecules. The strategic inclusion of fluorine is a cornerstone of modern drug design, as it can profoundly influence a compound's properties, including its metabolic stability, membrane permeability, and overall pharmacokinetic profile . Researchers can utilize this compound in the development of potential therapeutic agents, particularly where modulating absorption, distribution, metabolism, and excretion (ADME) properties is critical . The fluorine atom's strong electron-withdrawing nature can alter the electron density of nearby functional groups, potentially leading to enhanced binding affinity and selectivity for target proteins . Furthermore, fluorinated building blocks like this one are of significant interest in the creation of targeted therapies and advanced imaging agents . This product is intended for use in laboratory research as a chemical synthetic intermediate. It is strictly For Research Use Only and is not designed, evaluated, or approved for any form of human or veterinary diagnosis, therapeutic treatment, or personal use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

methyl 3-(4-aminophenyl)-2-fluoropropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO2/c1-14-10(13)9(11)6-7-2-4-8(12)5-3-7/h2-5,9H,6,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEIGCQMKFXQSKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=C(C=C1)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-aminophenyl)-2-fluoropropanoate typically involves a multi-step process. One common method includes the following steps:

    Starting Materials: The synthesis begins with commercially available 4-nitrobenzaldehyde and ethyl 2-fluoropropanoate.

    Reduction: The nitro group of 4-nitrobenzaldehyde is reduced to an amine using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Esterification: The resulting 4-aminobenzaldehyde is then reacted with ethyl 2-fluoropropanoate under acidic conditions to form the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further streamline the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-aminophenyl)-2-fluoropropanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

    Oxidation: Products include nitroso or nitro derivatives.

    Reduction: Products include the corresponding alcohol.

    Substitution: Products vary depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(4-aminophenyl)-2-fluoropropanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a probe in biochemical assays to study enzyme interactions.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which Methyl 3-(4-aminophenyl)-2-fluoropropanoate exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, while the fluorine atom can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(4-nitrophenyl)-2-fluoropropanoate: Similar structure but with a nitro group instead of an amino group.

    Ethyl 3-(4-aminophenyl)-2-fluoropropanoate: Similar structure but with an ethyl ester instead of a methyl ester.

    Methyl 3-(4-aminophenyl)-2-chloropropanoate: Similar structure but with a chlorine atom instead of a fluorine atom.

Uniqueness

Methyl 3-(4-aminophenyl)-2-fluoropropanoate is unique due to the presence of both an amino group and a fluorine atom, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Biological Activity

Methyl 3-(4-aminophenyl)-2-fluoropropanoate is a compound of significant interest in medicinal chemistry due to its unique structural features, which include an amino group and a fluorine atom. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C12H14FNO2
  • Molecular Weight : 223.25 g/mol

The presence of the amino group allows for hydrogen bonding interactions, while the fluorine atom enhances lipophilicity, potentially improving membrane permeability and binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors:

  • Enzyme Interaction : The amino group can form hydrogen bonds with the active sites of enzymes, which may modulate their activity. This property makes it a useful probe in biochemical assays to study enzyme interactions.
  • Receptor Binding : The fluorine atom enhances hydrophobic interactions, potentially increasing the compound's binding affinity to certain receptors, thus influencing physiological responses.

In Vitro Studies

Research has demonstrated that this compound exhibits notable biological activities:

  • Anti-inflammatory Effects : In studies evaluating its effect on polymorphonuclear leukocytes (PMNs) and monocytes, it was found to inhibit chemotaxis induced by inflammatory mediators such as CXCL8 and C5a . This suggests potential applications in treating inflammatory diseases.
  • Cancer Research : The compound has been investigated for its role in cancer therapy. It was shown to influence histone deacetylases (HDACs), which are critical in regulating gene expression related to tumorigenesis .
  • Biochemical Assays : As a biochemical probe, it has been utilized in assays to investigate enzyme kinetics and interactions, providing insights into its potential as a therapeutic agent.

Case Studies

Several case studies have highlighted the compound's effectiveness in various therapeutic contexts:

  • Psoriasis Treatment : In animal models, this compound demonstrated efficacy in reducing symptoms associated with psoriasis by modulating immune responses .
  • Ulcerative Colitis : The compound exhibited protective effects against colonic inflammation in murine models of ulcerative colitis, suggesting its utility in gastrointestinal disorders .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is beneficial:

Compound NameStructure FeaturesBiological Activity
Methyl 3-(4-nitrophenyl)-2-fluoropropanoateNitro group instead of amino groupReduced anti-inflammatory effects
Ethyl 3-(4-aminophenyl)-2-fluoropropanoateEthyl ester instead of methyl esterSimilar anti-cancer properties
Methyl 3-(4-aminophenyl)-2-chloropropanoateChlorine atom instead of fluorineDifferent receptor binding profile

This compound stands out due to its dual functional groups that enhance both reactivity and biological activity.

Q & A

Q. How can this compound serve as a precursor for protein-protein interaction inhibitors?

  • Methodological Answer :
  • Functionalize the amino group via reductive amination or acylation to introduce warheads (e.g., acrylamides for covalent binding).
  • Use SPR (Surface Plasmon Resonance) to screen derivatives for binding affinity against target proteins .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.